![molecular formula C15H10ClF4NO B4578717 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide
Overview
Description
"N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide" is a compound of interest in various fields of chemistry and material science. Its unique structure, comprising chloro, trifluoromethyl, and fluorophenyl groups attached to an acetamide moiety, contributes to its potential utility in creating highly specialized chemical agents.
Synthesis Analysis
The synthesis of similar fluorinated acetamides involves multiple steps, starting from base fluorinated phenyl compounds, reacting with appropriate chlorides or other reagents to introduce additional functional groups. Such processes are critical for achieving the desired structural and functional characteristics of the end compounds (Banks et al., 1996).
Molecular Structure Analysis
Crystal structure analysis through techniques like X-ray diffraction plays a crucial role in understanding the precise molecular geometry of fluorinated acetamides. Studies have revealed complex intermolecular hydrogen bonds and the orientation of substituents, which significantly influence the compound's chemical behavior and reactivity (Ping, 2007).
Chemical Reactions and Properties
Fluorinated acetamides participate in a variety of chemical reactions, reflecting their reactivity towards different reagents. These reactions can be tailored to modify the compound or introduce new functional groups, enhancing its utility in further chemical synthesis or applications (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties of "N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide" and related compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in different solvents and conditions (Wu et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards acids, bases, or oxidizing agents, are dictated by the nature of the functional groups present in the compound. These properties are pivotal in predicting the compound's behavior in chemical reactions and its interaction with biological systems (Negrebetsky et al., 2008).
Scientific Research Applications
Synthesis and Evaluation of Selective Ligands
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide has been utilized in the synthesis of selective ligands. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed with a fluorine atom, have been reported as selective ligands of the translocator protein (18 kDa), with potential for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Herbicidal Activity
Derivatives of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide have been synthesized and evaluated for their herbicidal activities. Compounds with specific modifications have shown efficacy against dicotyledonous weeds, indicating the potential of these derivatives in agricultural applications (Wu et al., 2011).
Antimicrobial Agents
The compound and its derivatives have also been explored as potent antimicrobial agents. Specific derivatives, particularly those with fluorine atoms and certain phenyl acetamide derivatives, demonstrated significant antimicrobial properties against a range of bacterial and fungal strains, highlighting the importance of fluorine substitution in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Thrombin Inhibitors
Another area of application is in the development of potent thrombin inhibitors, where derivatives of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide, featuring specific substituents, have shown high potency. This indicates their potential utility in therapeutic applications related to blood coagulation disorders (Lee et al., 2007).
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO/c16-10-5-6-13(11(8-10)15(18,19)20)21-14(22)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSQPZWWXEQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)
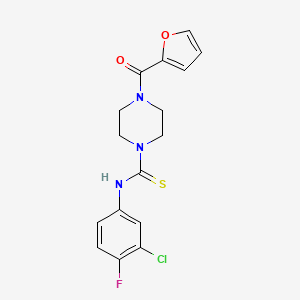
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)
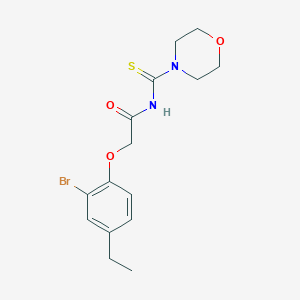
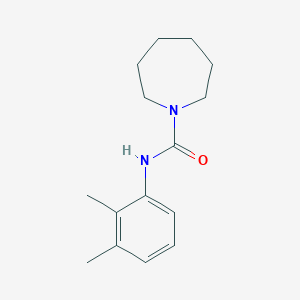
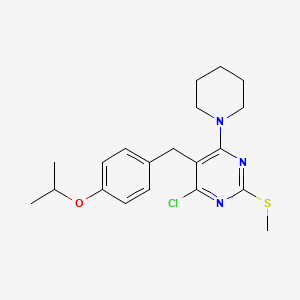
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)
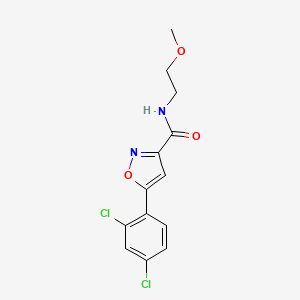

![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)